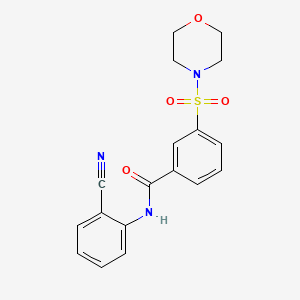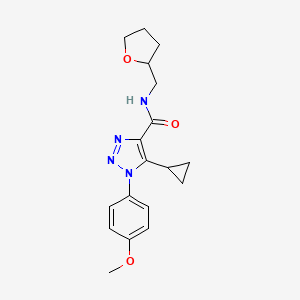
N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride
Vue d'ensemble
Description
N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride, also known as MPAPA, is a compound that belongs to the class of propargylamines. This compound has been extensively studied for its potential use in various scientific research applications. In
Mécanisme D'action
N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride works by inhibiting the activity of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for breaking down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood, cognition, and memory.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride can increase the levels of dopamine, serotonin, and norepinephrine in the brain. This can have a positive effect on mood, cognition, and memory. N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride has also been shown to have antioxidant properties, which can help protect the brain from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride in lab experiments is its high potency. N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride has been shown to be effective at low concentrations, which can help reduce costs and increase efficiency in lab experiments. However, one of the limitations of using N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride is its potential toxicity. Studies have shown that N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for the study of N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride. One area of research is in the development of new drugs for the treatment of neurodegenerative diseases. N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride has shown promise in this area, and further research is needed to determine its potential as a therapeutic agent. Another area of research is in the study of the biochemical and physiological effects of N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride. This can help us better understand how N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride works and how it can be used in different scientific research applications.
Conclusion:
In conclusion, N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride is a compound that has been extensively studied for its potential use in various scientific research applications. Its high potency and neuroprotective effects make it a promising candidate for the development of new drugs for the treatment of neurodegenerative diseases. While there are some limitations to its use in lab experiments, further research is needed to fully understand the potential of N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride in scientific research.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride has been studied for its potential use in various scientific research applications. One of the most promising applications of N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride is in the field of neuroscience. N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-phenylprop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO.ClH/c1-19-17-11-9-16(10-12-17)14-18-13-5-8-15-6-3-2-4-7-15;/h2-4,6-7,9-12,18H,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLLDNBDKJNXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC#CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-3-phenyl-2-propyn-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-isopropylphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4654585.png)
![2-amino-6-[(cyanomethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B4654593.png)

![methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B4654603.png)



![4-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 1-benzofuran-2-carboxylate](/img/structure/B4654652.png)
![methyl 2-({3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B4654665.png)

![N-(5-chloro-2-pyridinyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4654675.png)

![4-[(4-chlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide](/img/structure/B4654685.png)